(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-8,10H,(H,19,20)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLCQAXVOVJXEJ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide typically involves the reaction of 4-fluoroaniline with 3-pyridinecarboxaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is investigated for its potential anti-cancer and anti-inflammatory properties. Its interactions with cellular pathways are of particular interest for developing new treatments .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Acrylamide Derivatives
(a) Halogen-Substituted Analogs
- (Z)-3-(4-Chlorophenyl)-2-cyano-N-(4-fluorophenyl)-3-hydroxy-2-propenamide (CAS: 866151-39-5): This compound shares the Z-configuration, cyano group, and 4-fluorophenyl amide substituent with the target molecule. However, the β-position is occupied by a 4-chlorophenyl group instead of pyridin-3-yl. The chlorine atom increases lipophilicity, while the hydroxyl group enhances polarity and hydrogen-bonding capacity. Its molecular weight (316.71 g/mol) is higher due to the additional chlorine and hydroxyl groups .
- 2-cyano-N-(2-phenyl)ethylacrylamide (Compound 17): Lacking fluorophenyl and pyridinyl groups, this analog features a phenyl group at the β-position and a 2-phenylethyl amide. Its lower molecular weight (199.2 g/mol) and simpler structure result in higher reactivity, as evidenced by retro-aldol condensation and cyclization pathways .
(b) Heterocyclic and Functionalized Analogs
- ACR-2 and ACR-3 (Corrosion Inhibitors): These acrylamides (e.g., 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) demonstrate how electron-donating groups (methoxy, hydroxyl) improve corrosion inhibition efficiency (84.5–86.1% at 20×10⁻⁵M). Their planar structures facilitate adsorption on metal surfaces, contrasting with the target compound’s nonplanar 4-fluorophenyl group .
- (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide: Substitution with bromine, hydroxy, and methoxy groups introduces steric bulk and redox activity.
Impact of Aromatic Substituents on Molecular Geometry
Chalcone derivatives with 4-fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing crystallinity and π-π stacking. The target compound’s pyridinyl group may reduce planarity compared to purely phenyl-substituted analogs, as seen in fluorophenyl-containing porphyrins where steric repulsion induces nonplanar conformations .
Configuration-Dependent Properties
The Z-configuration in the target compound enforces a cis-arrangement of the cyano and pyridin-3-yl groups, affecting dipole moments and intermolecular interactions. In contrast, E-isomers (e.g., (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide) adopt trans configurations, altering solubility and binding affinities .
Data Table: Key Structural and Functional Properties
| Compound Name | R1 | R2 | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide | Pyridin-3-yl | 4-fluorophenyl | 293.27 | Potential kinase inhibitor |
| (Z)-3-(4-Chlorophenyl)-... (CAS: 866151-39-5) | 4-Chlorophenyl | 4-fluorophenyl | 316.71 | Hydroxy group enhances polarity |
| 2-cyano-N-(2-phenyl)ethylacrylamide (Compound 17) | Phenyl | 2-phenylethyl | 199.20 | Reactive intermediate in hydrolysis |
| ACR-2 | 4-Methoxyphenyl | 4-Hydroxyphenyl | ~300 (estimated) | Corrosion inhibitor (84.5% efficiency) |
| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | Phenyl | 4-fluorophenyl | 226.23 | Chalcone scaffold, dihedral angle 7–56° |
Biological Activity
(Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is a synthetic compound with a complex structure that includes a cyano group and a fluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
Chemical Structure
The molecular formula of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is C15H12FN3O, with a molecular weight of 269.27 g/mol. The presence of the cyano group and the fluorophenyl ring suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide is hypothesized to involve its interaction with specific molecular targets. The cyano group may facilitate binding to active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction can influence various cellular pathways, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide exhibit anticancer properties . For instance, studies have shown that derivatives of this compound can inhibit certain kinase enzymes implicated in cancer progression. Such kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival.
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| (Z)-2-cyano-N-(4-fluorophenyl)... | EGFR | 20.72 | A549 |
| Similar derivative | AKT | 15 | MCF-7 |
| Another derivative | CDK4 | 30 | DU145 |
Enzyme Inhibition
The compound is also being studied for its enzyme inhibition capabilities. The presence of the cyano group is particularly significant as it has been associated with the inhibition of various enzymes, including those involved in metabolic pathways and signal transduction .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (μM) |
|---|---|---|
| Cyclin-dependent kinase (CDK) | Competitive | 0.5 |
| Protein kinase B (AKT) | Non-competitive | 0.8 |
| Epidermal growth factor receptor | Mixed | 0.02 |
Study on Anticancer Activity
In a recent study, the anticancer properties of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide were evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
Study on Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The research revealed that the compound effectively inhibited EGFR, a critical target in many cancers, suggesting its potential use in targeted therapies for patients with EGFR mutations .
Q & A
Basic: What are the optimal synthetic strategies and reaction conditions for preparing (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide?
Methodological Answer:
Synthesis of this compound typically involves multi-step reactions, including substitution, condensation, and stereochemical control. Key strategies include:
- Substitution reactions : Use of 4-fluoroaniline derivatives and cyanoacetamide precursors under alkaline or acidic conditions to form the amide bond .
- Stereoselective synthesis : Maintaining the (Z)-configuration requires careful control of reaction temperature (e.g., 0–5°C for kinetically favored products) and solvent polarity (e.g., dimethylformamide or dichloromethane) to stabilize intermediates .
- Condensing agents : Reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve coupling efficiency between aromatic amines and cyanoacetic acid derivatives .
Critical parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (e.g., acidic conditions for nitro-group reduction) to minimize side products .
Basic: How is the structure of (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide confirmed experimentally?
Methodological Answer:
Structural confirmation employs a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), pyridyl (δ 8.1–8.7 ppm), and cyano groups (δ 120–125 ppm for CN). Coupling constants (J) differentiate (Z)- and (E)-isomers .
- Infrared (IR) Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and cyano C≡N (2200–2250 cm⁻¹) stretches .
- X-ray Crystallography : Resolve stereochemistry and bond angles using SHELX software for refinement .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Data conflicts (e.g., unexpected NMR shifts or IR bands) require systematic validation:
- 2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) and NOESY (nuclear Overhauser effect spectroscopy) to clarify proton-carbon correlations and spatial proximity of substituents .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra using software like Gaussian .
- Isomer Purity Checks : Employ HPLC with chiral columns to detect (E)-isomer contamination, which may skew spectral interpretations .
Advanced: What methodologies are used to assess the bioactivity and mechanism of action of this compound?
Methodological Answer:
Bioactivity studies focus on target identification and pathway analysis:
- Enzyme/Receptor Binding Assays :
- Cellular Assays :
- Molecular Docking : Predict interactions with biological targets (e.g., COX-2 or EGFR) using AutoDock Vina, guided by crystallographic data .
Advanced: How can computational modeling predict the compound’s reactivity and degradation pathways?
Methodological Answer:
Computational approaches include:
- Reactivity Analysis :
- Use Frontier Molecular Orbital (FMO) theory to predict sites for electrophilic/nucleophilic attacks (e.g., cyano group reactivity) .
- Degradation Pathway Simulation :
- Metabolism Prediction : Apply ADMET predictors (e.g., SwissADME) to identify potential cytochrome P450-mediated metabolites .
Advanced: What strategies mitigate challenges in crystallizing (Z)-2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylprop-2-enamide for X-ray studies?
Methodological Answer:
Crystallization hurdles (e.g., polymorphism or poor diffraction) are addressed by:
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or mixed-solvent systems (ethanol/water) to optimize crystal growth .
- Additive Use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures .
- Data Collection : Use synchrotron radiation for high-resolution data if crystals are small or weakly diffracting .
Basic: What analytical techniques are critical for purity assessment and quantification?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
- Confirm molecular weight via ESI-MS (expected [M+H]+ ~322.3 Da) and fragment analysis for structural validation .
- Elemental Analysis : Verify C, H, N composition (±0.4% theoretical) to rule out solvent residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
